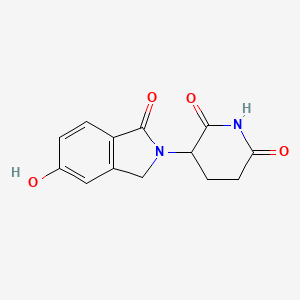
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-OH, a derivative of lenalidomide, is a compound with significant therapeutic potential. Lenalidomide itself is a thalidomide analog known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. Lenalidomide-OH is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes, among other hematological malignancies .
Mechanism of Action
Target of Action
Lenalidomide-OH, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . It also affects the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .
Mode of Action
Lenalidomide-OH modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .
Biochemical Pathways
Lenalidomide-OH affects both cellular and humoral limbs of the immune system . It has anti-angiogenic properties and affects signal transduction . It enhances the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells, inhibits the immunosuppressive activity of regulatory T cells, and increases natural killer (NK) cell-mediated cytotoxicity .
Pharmacokinetics
Lenalidomide-OH is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 h . Renal function is the most important factor affecting lenalidomide plasma exposure .
Result of Action
The subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3 results in the death of multiple myeloma cells . Lenalidomide-OH also induces intracellular accumulation of reactive oxygen species (ROS) through an iron-dependent Fenton reaction, leading to cell membrane and DNA damage and cell death .
Action Environment
The efficacy of Lenalidomide-OH can be influenced by environmental factors such as renal function . The starting dose of lenalidomide must be adjusted according to renal function .
Biochemical Analysis
Biochemical Properties
Lenalidomide-OH plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the CRL4 CRBN E3 ubiquitin ligase, where it modulates the substrate specificity of this enzyme . This interaction leads to the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN .
Cellular Effects
Lenalidomide-OH has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, lenalidomide-OH induces the proteasomal degradation of transcription factors IKZF1 and IKZF3, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Lenalidomide-OH is quite unique. It binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This is the first approved drug to target an E3 ubiquitin ligase, demonstrating the potential for the development of new therapies that modulate ubiquitination .
Temporal Effects in Laboratory Settings
The effects of Lenalidomide-OH change over time in laboratory settings. It has a short half-life of 3-4 hours and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Metabolic Pathways
Lenalidomide-OH is involved in several metabolic pathways. The biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-OH involves several key steps:
Reduction: The nitro group of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione is reduced.
Cyclization: Cyclization of the intermediate compounds to form the final product.
Industrial Production Methods: Industrial production of Lenalidomide-OH typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield N-acetylated derivatives.
Substitution: Substitution reactions involving halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide for bromination reactions
Major Products:
5-Hydroxylenalidomide: and N-acetyl-lenalidomide are common products formed from these reactions.
Scientific Research Applications
Lenalidomide-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactions of thalidomide analogs.
Biology: Investigated for its effects on cellular pathways and protein degradation mechanisms.
Medicine: Extensively used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies
Industry: Employed in the development of new therapeutic agents and drug formulations
Comparison with Similar Compounds
Lenalidomide-OH is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another thalidomide analog with similar but more potent effects.
Abecma (idecabtagene vicleucel): and Carvykti (ciltacabtagene autoleucel) : Newer therapeutic agents used in the treatment of multiple myeloma.
Uniqueness of Lenalidomide-OH:
Higher Potency: Compared to thalidomide, Lenalidomide-OH has higher potency and fewer side effects.
Selective Protein Degradation: It selectively degrades specific proteins involved in disease pathways, making it a valuable therapeutic agent.
Conclusion
Lenalidomide-OH is a compound with significant therapeutic potential, particularly in the treatment of hematological malignancies. Its unique mechanism of action, combined with its wide range of applications in scientific research, makes it a valuable compound in both medicine and industry.
Properties
IUPAC Name |
3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMFQGCQAUIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)
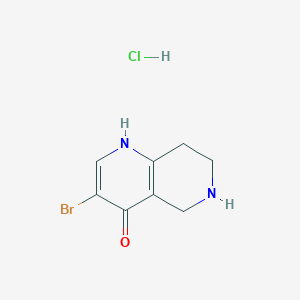
![3-butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2489470.png)
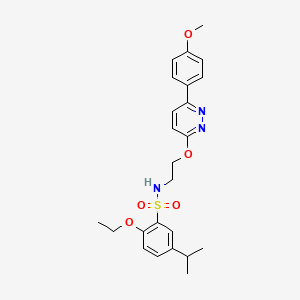

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
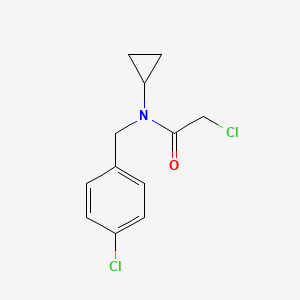

![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)
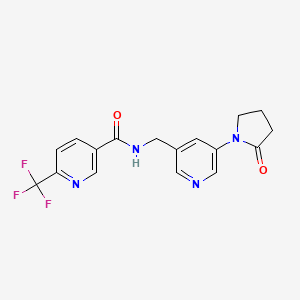
![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2489487.png)
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)
